
(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toremifene-d6 is a deuterium-labeled version of Toremifene . Toremifene, also known as Z-Toremifene, is a second-generation selective estrogen-receptor modulator (SERM) that is being developed for the prevention of osteoporosis .
Synthesis Analysis
Toremifene-d6 is intended for use as an internal standard for the quantification of toremifene by GC- or LC-MS . The synthesis of Toremifene-d6 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the drug molecule, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Toremifene-d6 is C26H22ClD6NO . The formal name is 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-di(methyl-d3)-ethanamine . The InChi Code is InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 .Chemical Reactions Analysis
As a deuterium-labeled compound, Toremifene-d6 is primarily used as an internal standard for the quantification of toremifene by GC- or LC-MS . The deuteration of the drug molecule can potentially affect its pharmacokinetic and metabolic profiles .Physical And Chemical Properties Analysis
Toremifene-d6 is a solid at room temperature . It is soluble in chloroform . The molecular weight of Toremifene-d6 is 412.0 .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Involvement
(E)-4-Hydroxy Toremifene-d6, a metabolite of Toremifene, is extensively metabolized by cytochrome P450 dependent hepatic mixed function oxidase in humans. This process results in various metabolites, including N-demethyl-toremifene, 4-hydroxy-toremifene, and deamino-hydroxy-toremifene. The metabolism of Toremifene is strongly correlated with activities supported by the CYP3A4 isoform (Berthou et al., 1994).
Pharmacological Effects and Antitumor Action
Toremifene and its metabolites, including 4-hydroxytoremifene, display hormonal effects resembling those of unchanged Toremifene. N-Demethyltoremifene binds to estrogen receptors and inhibits the growth of breast cancer cells. The efficacy of 4-hydroxytoremifene against cancers is weak, except at high doses, indicating its specific pharmacological properties (Kangas, 2004).
Binding Affinities and In Vitro Studies
Studies on the binding affinities of Toremifene and its metabolites, including 4-hydroxytoremifene, for estrogen receptors in rat uterine cytosol, show that both Toremifene and its 4-hydroxy metabolite have similar binding affinities to estradiol (Simberg et al., 1990).
Comparative Metabolic Studies
Toremifene's metabolism to its metabolites, including 4-hydroxy-toremifene, has been compared to that of Tamoxifen in human liver microsomes. The formation of 4-hydroxy-N-desmethyl-toremifene is catalyzed both by CYP2C9 and CYP2D6, showing the role of different cytochrome P450 isoforms in Toremifene's metabolism (Watanabe et al., 2015).
Antioxidant Properties
The antioxidative properties of Toremifene and its metabolites, including 4-hydroxytoremifene, have been studied. These compounds have been found to inhibit chain reactions of lipid peroxidation and act as scavengers of free radicals, indicating their potential role in oxidative stress-related conditions (Ahotupa et al., 1997).
Sulfation and Pharmacogenomics
The sulfation of 4-hydroxy Toremifene and its individual variability have been investigated, showing a significant association with SULT1A1 genotypes and copy number. This study highlights the role of sulfation in Toremifene's pharmacogenomics and response to therapy in breast and prostate cancer (Edavana et al., 2012).
Mass Spectrometry and Metabolite Characterization
The metabolism of Toremifene has been characterized using mass spectrometry, including the detection of metabolites such as 4-hydroxy-toremifene. This approach aids in understanding the drug's metabolic pathways and implications for anti-doping analyses (Mazzarino et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Toremifene-d6, as a deuterium-labeled version of Toremifene, continues to be a valuable tool in research, particularly in the development of treatments for conditions like osteoporosis and certain types of cancer . Its use as an internal standard for the quantification of toremifene by GC- or LC-MS makes it a crucial component in drug development and pharmacokinetic studies .
Eigenschaften
CAS-Nummer |
1795153-59-1 |
|---|---|
Produktname |
(E)-4-Hydroxy Toremifene-d6 (~10per cent Z-isomer) |
Molekularformel |
C26H28ClNO2 |
Molekulargewicht |
428.002 |
IUPAC-Name |
4-[(E)-1-[4-[2-[bis(trideuteriomethyl)amino]ethoxy]phenyl]-4-chloro-2-phenylbut-1-enyl]phenol |
InChI |
InChI=1S/C26H28ClNO2/c1-28(2)18-19-30-24-14-10-22(11-15-24)26(21-8-12-23(29)13-9-21)25(16-17-27)20-6-4-3-5-7-20/h3-15,29H,16-19H2,1-2H3/b26-25+/i1D3,2D3 |
InChI-Schlüssel |
OIUCUUXSMIJSEB-GRFQKSJKSA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Synonyme |
(E)-4-[4-Chloro-1-[4-[2-[(dimethyl-d6)amino]ethoxy]phenyl]-2-phenyl-1-butenyl]phenol; (E)-4-Hydroxytoremifene-d6; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



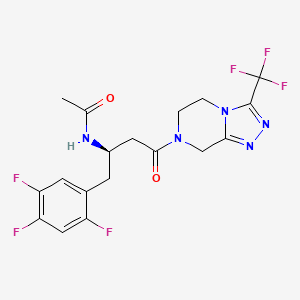
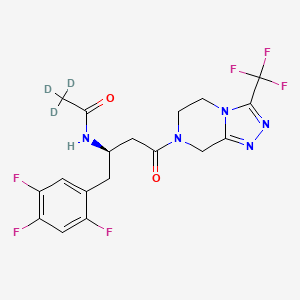
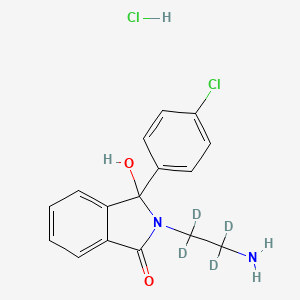
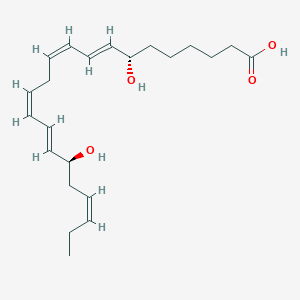
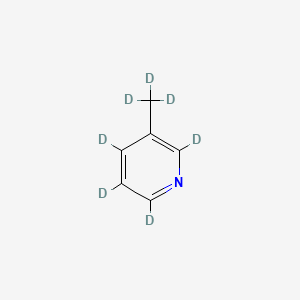
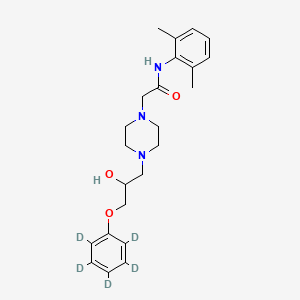
![[3,4-Bis(benzyloxy)phenyl]-1,2-ethanediol-d5](/img/structure/B587993.png)
![2-[[2-[[2-[[1-[2-[[2-[(2-Amino-3-methylbutanoyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid](/img/structure/B587994.png)
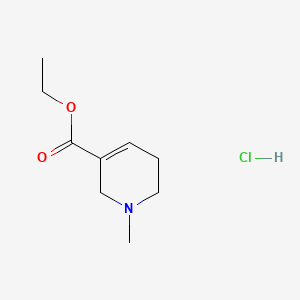
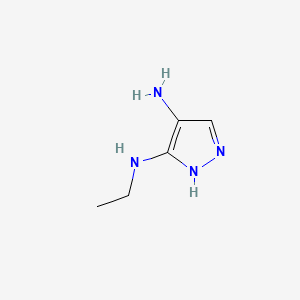
![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)
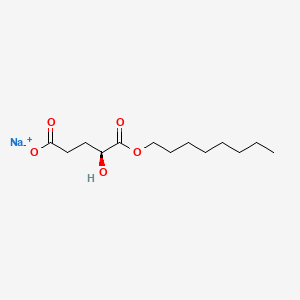
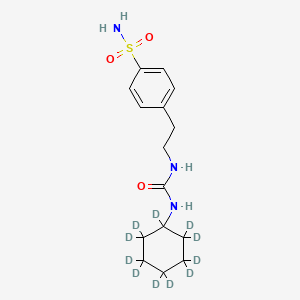
![(4R,8aS)-4-Methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B588009.png)